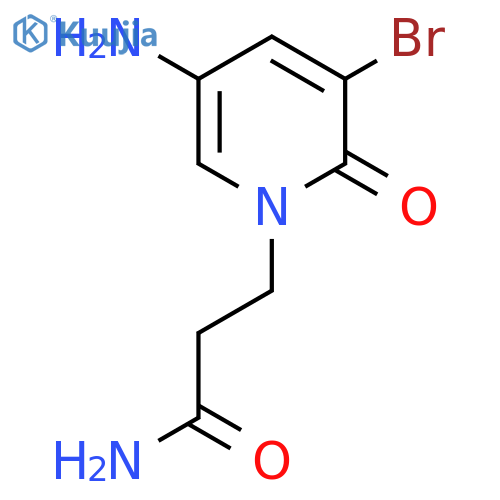Cas no 1501131-98-1 (3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide)

1501131-98-1 structure
商品名:3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide
- AKOS019066146
- EN300-1107667
- 1501131-98-1
-
- インチ: 1S/C8H10BrN3O2/c9-6-3-5(10)4-12(8(6)14)2-1-7(11)13/h3-4H,1-2,10H2,(H2,11,13)
- InChIKey: SUHGYOHUTIQNCX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CN(C1=O)CCC(N)=O)N
計算された属性
- せいみつぶんしりょう: 258.99564g/mol
- どういたいしつりょう: 258.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 89.4Ų
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107667-1g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 1g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1107667-0.25g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1107667-0.05g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1107667-0.5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1107667-5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 5g |
$2028.0 | 2023-10-27 | |
| Enamine | EN300-1107667-1.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1107667-5.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1107667-10.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1107667-0.1g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1107667-10g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide |
1501131-98-1 | 95% | 10g |
$3007.0 | 2023-10-27 |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1501131-98-1 (3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬